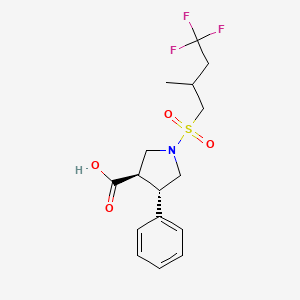![molecular formula C14H19BrN2O4S B7339700 2-(3-bromophenyl)-2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]acetic acid](/img/structure/B7339700.png)
2-(3-bromophenyl)-2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]acetic acid, commonly known as BPIP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of BPIP is not fully understood, but it is thought to involve the inhibition of various enzymes and transporters, such as DPP-4 and the dopamine transporter. BPIP may also interact with other targets, such as ion channels and receptors, to produce its effects.
Biochemical and Physiological Effects:
BPIP has been shown to produce various biochemical and physiological effects, depending on the target and concentration. For example, BPIP has been shown to inhibit DPP-4 activity and to increase insulin secretion in pancreatic beta cells. BPIP has also been shown to induce apoptosis in cancer cells and to inhibit dopamine uptake in neurons.
实验室实验的优点和局限性
BPIP has several advantages for lab experiments, such as its high potency and selectivity for various targets, its ease of synthesis, and its potential as a scaffold for the development of novel compounds. However, BPIP also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of BPIP, including the development of novel BPIP derivatives with improved pharmacological properties, the investigation of BPIP's potential as a therapeutic agent for various diseases, and the use of BPIP as a tool for studying the function of various targets in the body. Additionally, further research is needed to fully understand the mechanism of action of BPIP and its effects on various physiological and pathological conditions.
合成方法
BPIP can be synthesized using a multi-step process involving the reaction of 3-bromobenzaldehyde with 3R-methyl-4-methylsulfonylpiperazine, followed by the addition of acetic anhydride and hydrolysis of the resulting compound. The yield of BPIP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
科学研究应用
BPIP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, BPIP has been shown to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. BPIP has also been investigated as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
In drug discovery, BPIP has been used as a scaffold for the development of novel compounds with improved pharmacological properties. For example, BPIP derivatives have been synthesized and tested for their activity against various targets, such as the dopamine transporter and the serotonin transporter.
In neuroscience, BPIP has been studied for its potential as a tool for investigating the function of the dopamine transporter. BPIP has been shown to bind to the dopamine transporter with high affinity and selectivity, and to inhibit dopamine uptake in a dose-dependent manner. This makes BPIP a useful tool for studying the role of the dopamine transporter in various physiological and pathological conditions.
属性
IUPAC Name |
2-(3-bromophenyl)-2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-10-9-16(6-7-17(10)22(2,20)21)13(14(18)19)11-4-3-5-12(15)8-11/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,18,19)/t10-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOOEKCIFPQEV-VUUHIHSGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C)C(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2S,3S)-3-phenyloxolan-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7339618.png)
![[(3S,4S)-1-[(2-chloro-6-pyrrolidin-1-ylphenyl)methyl]-4-methylpyrrolidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7339627.png)
![2-[(3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B7339640.png)

![5-[(2R,3R)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7339659.png)
![4-[[2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]propanoylamino]methyl]benzoic acid](/img/structure/B7339674.png)
![2-(2,3-dichlorophenyl)-2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]acetic acid](/img/structure/B7339675.png)
![3-chloro-4-[2-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethoxy]benzoic acid](/img/structure/B7339683.png)
![2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339695.png)
![3-bromo-4-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339708.png)
![3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339710.png)
![4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid](/img/structure/B7339713.png)
![3-chloro-4-[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]ethoxy]benzoic acid](/img/structure/B7339727.png)
